
2-(4,4-Difluoropiperidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4,4-Difluoropiperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C9H11F2N3. It is a pyrimidine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with aromatic C-nucleophiles . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “2-(4,4-Difluoropiperidin-1-yl)pyrimidine” involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Attached to this ring is a piperidine ring, which is a saturated six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Pyrimidine derivatives, including “2-(4,4-Difluoropiperidin-1-yl)pyrimidine”, can undergo various chemical reactions. For instance, they can react with aromatic C-nucleophiles in the presence of trifluoroacetic acid to form 2-(pyrrolidin-1-yl)pyrimidines .Wissenschaftliche Forschungsanwendungen
OLED Technology
A notable application of pyrimidine derivatives in scientific research is in the field of organic light-emitting diodes (OLEDs). The development of sky-blue-emitting Ir(III) phosphors using pyrimidine chelates demonstrates the role of pyrimidine derivatives in achieving high-performance OLEDs. Specifically, the use of 2-t-butyl-5-(pyridin-2-yl)pyrimidine and its variations in synthesizing heteroleptic Ir(III) metal complexes has led to significant advancements. These complexes exhibited high quantum yields and were instrumental in fabricating OLEDs with peak external quantum, luminance, and power efficiencies, as well as phosphorescent white OLEDs with stable pure-white emission. This research showcases the potential of pyrimidine derivatives in enhancing the efficiency and color quality of OLED displays (Chih‐Hao Chang et al., 2013).
Antimalarial Drug Development
In the realm of medicinal chemistry, pyrimidine derivatives have been explored for their potential in treating malaria. A study focusing on the structure-activity relationship of trifluoromethyl-substituted pyridine and pyrimidine analogues identified JPC-3210 as a lead compound for preclinical development for malaria treatment and/or prevention. This compound demonstrated superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines, showcasing the therapeutic potential of pyrimidine derivatives in combating malaria (M. Chavchich et al., 2016).
Materials Science
In materials science, pyrimidine derivatives have been studied for their charge transfer properties. Research on 4,6-di(thiophen-2-yl)pyrimidine derivatives aimed to improve the intra-molecular charge transfer and reduce the HOMO–LUMO energy gap. These efforts resulted in derivatives that exhibited promising electron transfer properties, potentially outperforming commonly used materials in electronic devices. This highlights the importance of pyrimidine derivatives in developing efficient charge transfer materials for various applications (A. Irfan, 2014).
Antiviral Research
Further, pyrimidine derivatives have been identified as having notable antiviral properties. A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines demonstrated significant antiviral activity, marking a 4000-fold improvement in inhibitory effect against the measles virus. The mode of action for these compounds was determined to be through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway. This discovery opens new avenues for developing antiviral therapies targeting specific biochemical pathways (H. Munier-Lehmann et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
The future directions for “2-(4,4-Difluoropiperidin-1-yl)pyrimidine” and similar compounds involve further exploration of their biological activities and potential therapeutic applications. There is ongoing interest in the development of novel pyrimidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-9(11)2-6-14(7-3-9)8-12-4-1-5-13-8/h1,4-5H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFICSSZJRIUKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropiperidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

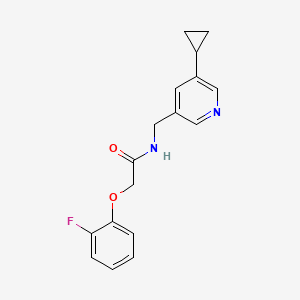
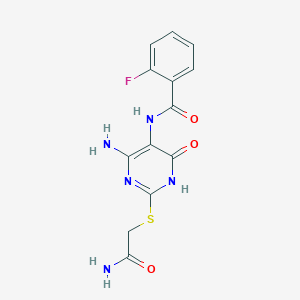
![[(2S,5R)-5-Ethenyloxolan-2-yl]methanol](/img/structure/B2437528.png)
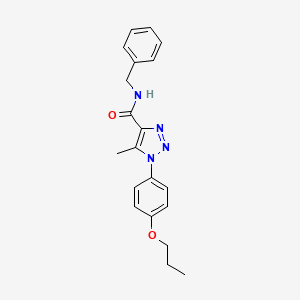
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2437532.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2437535.png)
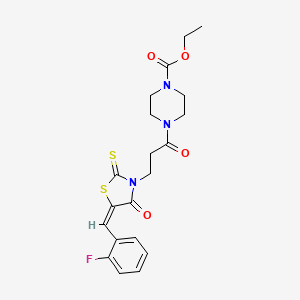
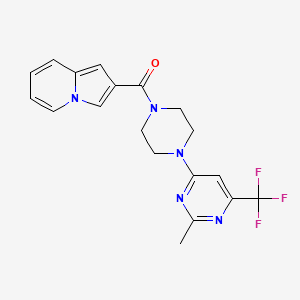
![N-{4-[4-(4-Methoxy-benzoyl)-piperazine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2437542.png)
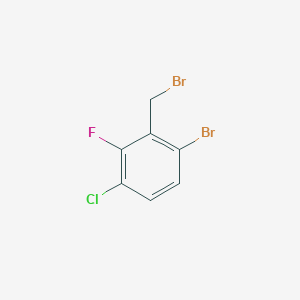
![(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one](/img/structure/B2437544.png)
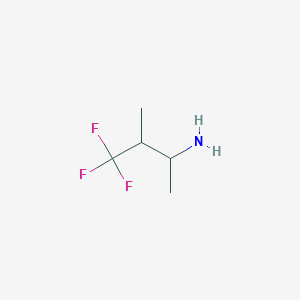
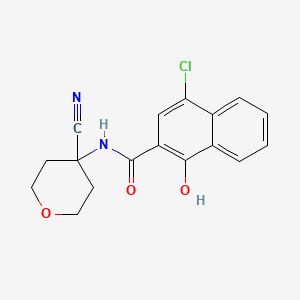
![6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide](/img/structure/B2437549.png)